

# 3-Bromo-4-isobutoxybenzonitrile molecular weight

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## Compound of Interest

Compound Name: **3-Bromo-4-isobutoxybenzonitrile**

Cat. No.: **B1373109**

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An In-Depth Technical Guide to **3-Bromo-4-isobutoxybenzonitrile**: Synthesis, Characterization, and Applications

## Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **3-Bromo-4-isobutoxybenzonitrile**, a key intermediate in modern organic and medicinal chemistry. We delve into its fundamental physicochemical properties, provide a detailed, validated synthesis protocol with mechanistic insights, and outline robust analytical methods for its characterization. Furthermore, this document explores its critical application in the synthesis of active pharmaceutical ingredients (APIs), most notably Febuxostat, and discusses essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the fields of drug development and fine chemical synthesis.

## Introduction and Strategic Importance

**3-Bromo-4-isobutoxybenzonitrile** (CAS No. 208665-95-6) is a substituted benzonitrile derivative of significant interest. Its molecular architecture, featuring a nitrile group, a bromine atom, and an isobutoxy ether linkage on a benzene ring, provides a versatile scaffold for synthetic transformations. The strategic placement of these functional groups makes it an excellent substrate for various cross-coupling reactions and nucleophilic substitutions.

Its primary importance in the pharmaceutical industry lies in its role as a crucial building block for the synthesis of Febuxostat.[1][2] Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, prescribed for the management of hyperuricemia in patients with gout.[1][2] The efficient synthesis of this intermediate is therefore a critical step in the manufacturing of this important therapeutic agent. This guide offers the scientific community a detailed examination of this compound.

## Physicochemical and Structural Properties

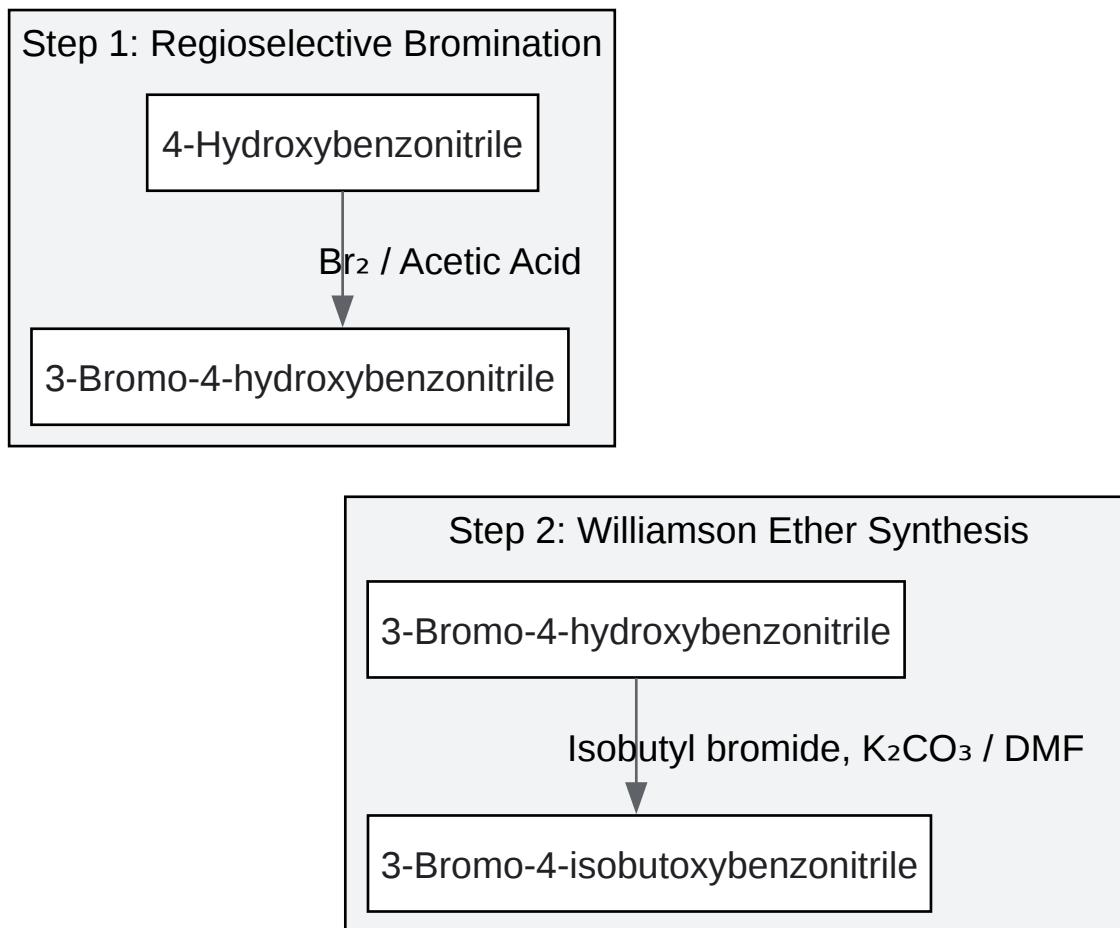
A thorough understanding of a compound's physical and chemical properties is foundational to its application in synthesis. **3-Bromo-4-isobutoxybenzonitrile** is typically a colorless to light yellow crystalline solid.[3] Key quantitative data are summarized below.

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>12</sub> BrNO	[3]
Molecular Weight	254.12 g/mol	[3][4]
CAS Number	208665-95-6	[3]
Appearance	Colorless to light yellow crystals or solid	[3]
Melting Point	76-80 °C	[3]
Boiling Point	~315-316 °C (Predicted)	[3]
Solubility	Soluble in organic solvents like ethanol, ether, and chloroform; low solubility in water.	[3][4]
Density	~1.36 g/cm <sup>3</sup> (Predicted)	[3]

## Synthesis and Mechanistic Rationale

The synthesis of **3-Bromo-4-isobutoxybenzonitrile** is efficiently achieved via a multi-step sequence starting from the commercially available 4-hydroxybenzonitrile.[1][2] This pathway is reliable and scalable, making it suitable for both laboratory and industrial production.

## Diagram of the Synthetic Workflow



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Caption: Synthetic pathway from 4-hydroxybenzonitrile to the target compound.

## Experimental Protocol

### Step 1: Synthesis of 3-Bromo-4-hydroxybenzonitrile

- Reaction Setup: To a solution of 4-hydroxybenzonitrile (1.0 eq) in glacial acetic acid, add bromine (1.05 eq) dropwise at room temperature with constant stirring.
- Execution: The reaction mixture is stirred for 2-4 hours. The hydroxyl group is an ortho-, para-director; since the para position is blocked by the nitrile group, bromination occurs regioselectively at one of the ortho positions (C3 or C5).

- **Work-up and Isolation:** Upon completion (monitored by TLC), the reaction mixture is poured into ice-water. The resulting precipitate is filtered, washed thoroughly with water to remove acetic acid, and dried under vacuum to yield 3-Bromo-4-hydroxybenzonitrile as a solid.[2]
- **Causality:** The use of acetic acid as a solvent facilitates the electrophilic aromatic substitution by polarizing the Br-Br bond. The reaction is highly regioselective due to the strong directing effect of the hydroxyl group.

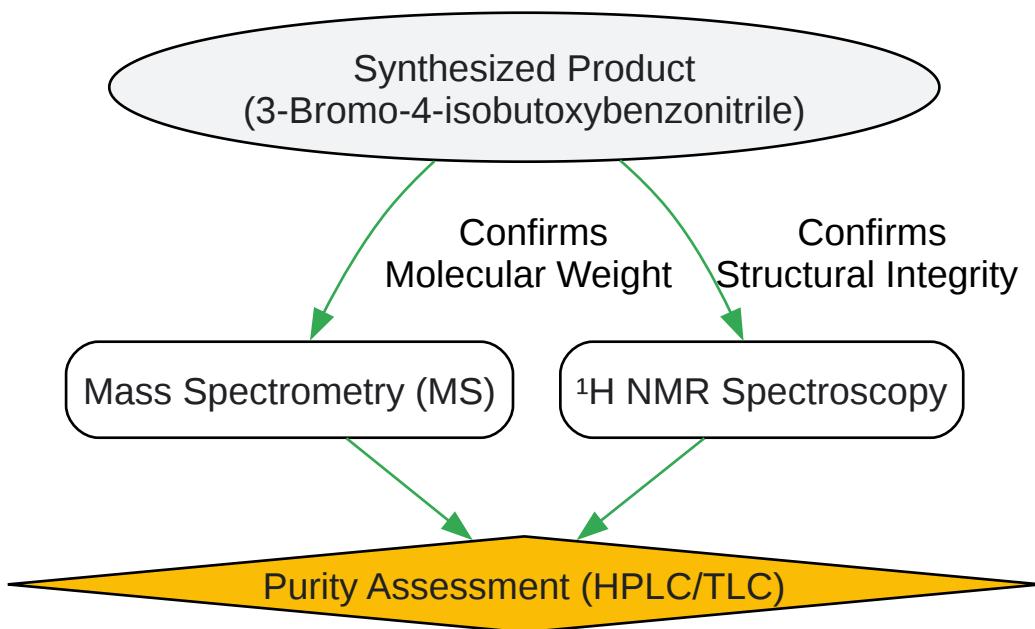
### Step 2: Synthesis of **3-Bromo-4-isobutoxybenzonitrile**

- **Reaction Setup:** In a round-bottom flask, combine 3-Bromo-4-hydroxybenzonitrile (1.0 eq), anhydrous potassium carbonate ( $K_2CO_3$ , 1.5 eq), and dimethylformamide (DMF) as the solvent.
- **Execution:** To this suspension, add isobutyl bromide (1.2 eq) and heat the mixture to 60-70 °C for 4-6 hours. This is a classic Williamson ether synthesis, where the phenoxide, formed in situ by the base ( $K_2CO_3$ ), acts as a nucleophile attacking the electrophilic carbon of isobutyl bromide.
- **Work-up and Isolation:** After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization from ethanol or hexane to afford pure **3-Bromo-4-isobutoxybenzonitrile**.[2]
- **Causality:** DMF is an excellent polar aprotic solvent for  $S_n2$  reactions, promoting the nucleophilic attack of the phenoxide.  $K_2CO_3$  is a cost-effective and sufficiently strong base to deprotonate the phenol without causing unwanted side reactions.

## Structural Elucidation and Quality Control

Confirming the identity and purity of the final compound is a non-negotiable step. A combination of spectroscopic methods provides a self-validating system for quality control.

## Diagram of the Analytical Workflow



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Caption: Standard analytical workflow for compound characterization.

## Expected Spectroscopic Data

The following data are characteristic of **3-Bromo-4-isobutoxybenzonitrile** and serve as a benchmark for successful synthesis.

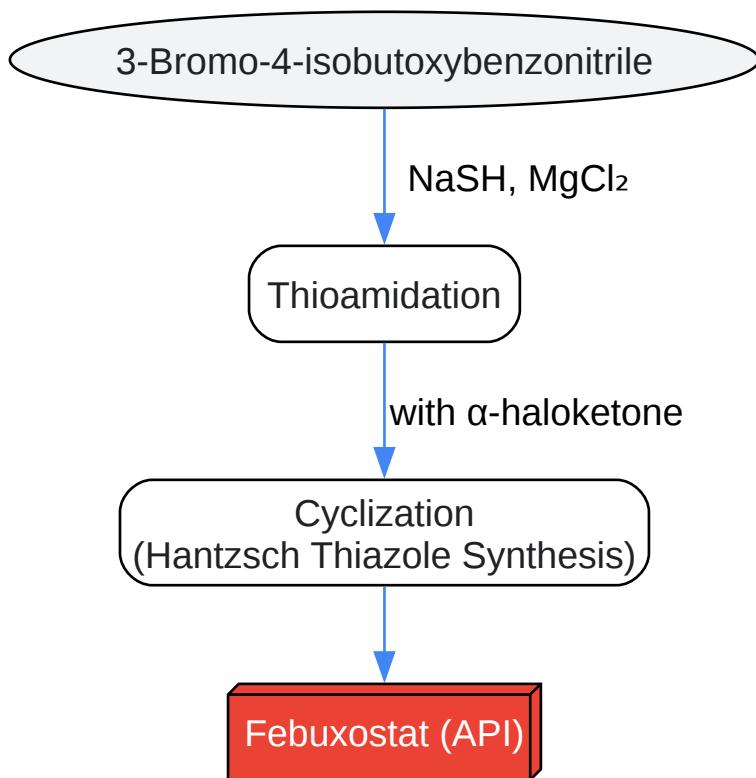
Technique	Expected Results
<sup>1</sup> H NMR	$\delta$ (ppm) ~8.2 (s, 1H, Ar-H), ~8.0 (dd, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~3.85 (d, 2H, -OCH <sub>2</sub> -), ~2.05 (m, 1H, -CH-), ~1.0 (d, 6H, -CH(CH <sub>3</sub> ) <sub>2</sub> )[1][2]
Mass Spec. (ESI-MS)	m/z: [M+H] <sup>+</sup> at 254.1, consistent with the molecular formula C <sub>11</sub> H <sub>12</sub> BrNO.[1][2]
Purity (HPLC)	>98% (typical requirement for use in subsequent pharmaceutical synthesis)

## Applications in Drug Discovery

The primary utility of **3-Bromo-4-isobutoxybenzonitrile** is as a key intermediate in the synthesis of Febuxostat.[1][2] The nitrile group in the intermediate is converted to a thiazole ring, and the bromine atom can be used to introduce other functionalities if needed, although in the main synthesis of Febuxostat, it is part of a different precursor. The related compound, 3-bromo-4-isobutyloxyphenyl carbothioamide, is directly synthesized from 3-bromo-4-isobutoxy benzonitrile and is a direct precursor to the thiazole ring of Febuxostat.[1][2]

The presence of both a bromine atom and a nitrile group makes related benzonitrile structures valuable in medicinal chemistry.[5][6] The bromine atom is a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the construction of complex molecules.[5] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further diversification points.[5]

## Diagram of Application Pathway



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Caption: Role as a key intermediate in the synthesis of Febuxostat.

## Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. **3-Bromo-4-isobutoxybenzonitrile** is classified as toxic and requires careful handling.

- Hazard Identification: Toxic if swallowed, in contact with skin, or if inhaled.[3] Causes skin and serious eye irritation.[7] May cause respiratory irritation.[7]
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield. All operations should be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.
- Handling: Avoid contact with skin, eyes, and clothing.[7][8] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Keep away from heat sources and strong oxidizing agents.[4]
- First Aid:
  - Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[7]
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[7]
  - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
  - Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.

## Conclusion

**3-Bromo-4-isobutoxybenzonitrile** is more than just a chemical compound; it is an enabling tool for the synthesis of complex and vital pharmaceuticals. Its well-defined synthesis, clear characterization profile, and critical role as a precursor to Febuxostat underscore its

importance. By adhering to the robust scientific principles and safety protocols outlined in this guide, researchers and developers can confidently and safely leverage this intermediate to advance their work in drug discovery and development.

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